molecular formula C10H7FO3 B1332286 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 81718-76-5

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1332286
CAS No.: 81718-76-5
M. Wt: 194.16 g/mol
InChI Key: GMIDGDXRCTUPNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-hydroxybenzophenones with appropriate fluorinated reagents . Another method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to biological targets, thereby modulating their activity. This interaction can inhibit the production of pro-inflammatory cytokines, making it effective in anti-inflammatory treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid stands out due to its unique fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIDGDXRCTUPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366706
Record name 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81718-76-5
Record name 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-methylbenzofuran-2-carboxylic acid
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